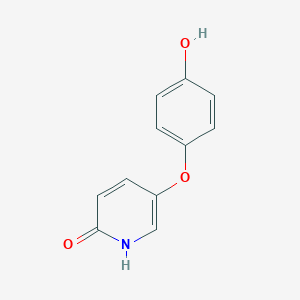

5-(4-Hydroxyphenoxy)-1H-pyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(4-Hydroxyphenoxy)-1H-pyridin-2-one” likely refers to a compound that contains a pyridinone group, which is a heterocyclic compound, and a hydroxyphenoxy group, which is a type of ether that also contains a phenol group .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridinone ring attached to a phenol group through an ether linkage . The exact structure would depend on the positions of these attachments.Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the phenol group can participate in electrophilic aromatic substitution, and the ether group can be cleaved under acidic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a phenol group could result in the compound being somewhat acidic .Mechanism of Action

Target of Action

It is structurally similar to α-arbutin, a glycosylated hydroquinone . α-Arbutin is known to inhibit the enzyme tyrosinase, which plays a crucial role in melanin synthesis . Therefore, it’s plausible that 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one might interact with similar targets.

Mode of Action

Α-arbutin, a structurally related compound, acts as a competitive inhibitor of tyrosinase by acting on the l-tyrosine binding site to suppress melanogenesis . It’s possible that this compound might have a similar mode of action.

Biochemical Pathways

Related compounds like α-arbutin are known to interfere with the phenylpropanoid pathway, specifically inhibiting the enzyme tyrosinase, which is crucial for melanin synthesis .

Result of Action

Related compounds like α-arbutin are known to have skin lightening effects and are used in the treatment of hyperpigmentation . They achieve this by inhibiting melanin synthesis in the skin cells .

Future Directions

Biochemical Analysis

Cellular Effects

A related compound, a 4-phenoxyphenol derivative, has been shown to exert inhibitory activity against two hepatocellular carcinoma cell lines .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one in animal models have not been reported in the literature .

Properties

IUPAC Name |

5-(4-hydroxyphenoxy)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-8-1-3-9(4-2-8)15-10-5-6-11(14)12-7-10/h1-7,13H,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLPWRRHPOBIOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)

![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2388657.png)

![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)

![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)

![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)

![(2Z)-2-(4-chlorophenyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2388676.png)